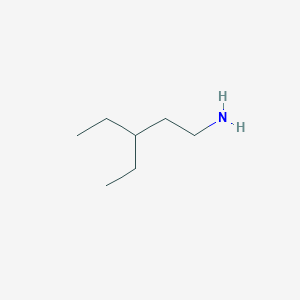

3-Ethylpentan-1-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-7(4-2)5-6-8/h7H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXOGAOKYGLFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347580 | |

| Record name | 3-Ethyl-1-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66643-81-0 | |

| Record name | 3-Ethyl-1-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3 Ethylpentan 1 Amine

Fundamental Amine Reaction Mechanisms

The chemical behavior of 3-Ethylpentan-1-amine is largely dictated by the presence of the primary amine (-NH2) group attached to a branched alkyl chain. This functional group imparts both nucleophilic and basic properties to the molecule.

Nucleophilic Characteristics and Electrophilic Interactions of the Amine Group

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. studymind.co.uk This electron pair can readily attack electron-deficient centers (electrophiles), leading to the formation of new covalent bonds. studymind.co.ukmasterorganicchemistry.com The nucleophilicity of primary aliphatic amines like this compound is generally greater than that of ammonia (B1221849) due to the electron-donating inductive effect of the alkyl group. studymind.co.ukmytutor.co.uk This effect increases the electron density on the nitrogen atom, enhancing its ability to act as a nucleophile. mytutor.co.uk

Common electrophilic interactions involving this compound include:

Alkylation: Reaction with alkyl halides results in the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. This is a classic S_N2 reaction where the amine acts as the nucleophile. wikipedia.orglibretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides yields N-substituted amides. This is a nucleophilic addition-elimination reaction. studymind.co.ukwikipedia.org

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. smolecule.com

The general trend for the nucleophilicity of amines is: secondary amines > primary amines > ammonia. masterorganicchemistry.com However, steric hindrance from the branched 3-ethylpentyl group in this compound might slightly modulate its reactivity compared to a linear primary amine.

Basicity and Coordination Chemistry of Primary Aliphatic Amines

Like most amines, this compound is a weak base. unacademy.com The lone pair of electrons on the nitrogen atom can accept a proton (H+) from an acid, forming an ammonium salt. libretexts.orgrsc.org In aqueous solution, it establishes an equilibrium, producing hydroxide (B78521) ions and increasing the pH. savemyexams.comsavemyexams.com

CH₃CH₂CH(CH₂CH₃)CH₂CH₂NH₂ + H₂O ⇌ CH₃CH₂CH(CH₂CH₃)CH₂CH₂NH₃⁺ + OH⁻

Primary aliphatic amines are generally more basic than ammonia because the electron-releasing alkyl groups stabilize the resulting ammonium ion. mytutor.co.uklibretexts.orgsavemyexams.com The ammonium ions of simple aliphatic amines typically have pKa values around 10 or 11. libretexts.org

The lone pair of electrons also allows primary amines to act as ligands in coordination chemistry, forming stable complexes with various metal ions. numberanalytics.com The nitrogen atom donates its electron pair to a metal center, forming a coordinate covalent bond. numberanalytics.com For instance, primary amines can react with copper(II) ions to form complex ions. savemyexams.comsavemyexams.com The ability of this compound to coordinate with metals makes it a candidate for the development of ligands in catalysis.

Derivatization Reactions for Analytical and Synthetic Purposes

Derivatization is a common strategy to modify the chemical properties of a compound for specific applications, such as enhancing its volatility for gas chromatography (GC) analysis or for use in further synthetic steps.

Acylation Reactions for Amine Functionalization

Acylation is a key reaction for the functionalization of primary amines like this compound. This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. studymind.co.ukwikipedia.org This transformation is valuable in organic synthesis as it can be used to introduce various functional groups onto the amine nitrogen. smolecule.comgoogle.com For example, reacting this compound with acetyl chloride would yield N-(3-ethylpentyl)acetamide.

Recent research has explored chemoselective acylation methods that can be performed under mild, aqueous conditions, for instance, using potassium acyltrifluoroborates promoted by chlorinating agents. nih.govorganic-chemistry.orgacs.org These methods are often highly selective for primary amines, even in the presence of other functional groups like alcohols or secondary amines. nih.govorganic-chemistry.org

Silylation Derivatization for Volatility Enhancement

For the purpose of gas chromatography (GC) analysis, non-volatile or thermally labile compounds are often derivatized to increase their volatility and thermal stability. iu.edusigmaaldrich.com Silylation is the most widely used derivatization technique in GC, where an active hydrogen atom, such as those in the -NH2 group of this compound, is replaced by a trimethylsilyl (B98337) (TMS) group or other silyl (B83357) groups. chemcoplus.co.jp

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). iu.educhemcoplus.co.jp The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For amines, the ease of reaction is primary > secondary. sigmaaldrich.com The resulting silylated amine is more volatile and less polar, leading to improved chromatographic performance. chemcoplus.co.jp For example, N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MBDSTFA) can be used to form tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable than TMS ethers. chemcoplus.co.jpthermofisher.com

Oxidation and Reduction Pathways of the Amine Moiety

The amine group of this compound can undergo both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

The oxidation of primary aliphatic amines can be complex, yielding a range of products including oximes, nitroso compounds, and nitro compounds. psu.edu For instance, oxidation with hydrogen peroxide in the presence of a titanium silicalite molecular sieve catalyst can selectively produce the corresponding oxime. psu.edu Other oxidizing agents like dimethyldioxirane (B1199080) or ozone can oxidize primary amines to nitro compounds. stackexchange.com The oxidative deamination of primary amines to aldehydes is a known process, sometimes catalyzed by metal complexes or enzymes. electrochem.orgresearchgate.net

Oxidative Transformations to Nitrogen-Containing Derivatives

The primary amine functionality of this compound is susceptible to oxidation by various reagents, leading to a range of nitrogen-containing compounds. The specific product obtained is highly dependent on the oxidizing agent and the reaction conditions employed. britannica.comlibretexts.org

Mild oxidation, for instance with hydrogen peroxide (H₂O₂) or peroxy acids, can convert primary amines to the corresponding hydroxylamine. libretexts.org However, these intermediates are themselves easily oxidized. libretexts.org Under more forceful conditions, the oxidation of primary amines like this compound can proceed further to yield nitroso and ultimately nitro compounds. britannica.comlibretexts.org

A significant oxidative transformation for primary amines is their conversion to nitriles. britannica.comresearchgate.net This process involves the removal of four hydrogen atoms and can be achieved using various catalytic systems. britannica.com For example, reagents such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) have been shown to effectively oxidize primary aliphatic amines to nitriles in good yields. acs.org Other methods include copper-catalyzed oxidative dehydrogenation using molecular oxygen as a green oxidant and electrochemical oxidation. researchgate.net

Table 1: Potential Oxidative Transformations of this compound

| Oxidizing Agent | Reaction Conditions | Probable Product | Product Structure |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Peroxy Acid (RCO₃H) | Controlled, mild conditions | 3-Ethylpentylhydroxylamine | CH₃CH₂CH(CH₂CH₃)CH₂CH₂NHOH |

| Hydrogen Peroxide (H₂O₂) / Peroxy Acid (RCO₃H) | Stronger conditions | 1-Nitroso-3-ethylpentane | CH₃CH₂CH(CH₂CH₃)CH₂CH₂NO |

| Peroxycarboxylic Acids | Fair-to-good yields | 1-Nitro-3-ethylpentane | CH₃CH₂CH(CH₂CH₃)CH₂CH₂NO₂ |

| 4-Acetamido-TEMPO oxoammonium salt / Copper Catalysts + O₂ | Room temperature or gentle reflux | 3-Ethylpentanenitrile (B8800664) | CH₃CH₂CH(CH₂CH₃)CH₂CN |

Reductive Conversions of Amine Precursors

This compound can be synthesized through the reduction of suitable nitrogen-containing functional groups. The most common precursors are nitriles and amides. libretexts.org

Reduction of Nitriles: The reduction of 3-ethylpentanenitrile offers a direct route to this compound. This transformation can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an aqueous workup. chemguide.co.uklibretexts.orgchemistrysteps.com An alternative and more economical method, particularly for industrial-scale synthesis, is catalytic hydrogenation. wikipedia.org This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.orgstudymind.co.uk

Reduction of Amides: 3-Ethylpentanamide serves as another key precursor. The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) to yield this compound. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, being powerful enough to reduce the relatively unreactive amide functional group. jove.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the expulsion of an aluminate species to form an iminium ion, which is then further reduced to the amine. libretexts.org

Reductive Amination: This method involves the reaction of an aldehyde or ketone with ammonia to form an imine intermediate, which is then reduced in situ to an amine. libretexts.orgmasterorganicchemistry.com To synthesize this compound, one would start with 3-ethylpentanal (B3010029). The reaction with ammonia forms an intermediate imine, which is subsequently reduced using agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. libretexts.orgmasterorganicchemistry.com

Table 2: Synthesis of this compound from Precursors

| Precursor | Reagent(s) | General Conditions | Product |

|---|

Elimination Reactions: Hofmann Elimination and Analogous Processes

Primary amines like this compound can be converted into alkenes through elimination reactions. As the amide ion (-NH₂) is a poor leaving group, the nitrogen atom must first be converted into a better leaving group, typically a quaternary ammonium salt. libretexts.org

Hofmann Elimination: The Hofmann elimination is a classic method for achieving this transformation. byjus.com The process begins with the exhaustive methylation of the primary amine using an excess of methyl iodide (iodomethane), which converts the amine into a (3-ethylpentyl)trimethylammonium iodide salt. wikipedia.orgorganicchemistrytutor.com This salt is then treated with silver oxide (Ag₂O) and water, which replaces the iodide ion with a hydroxide ion to form the quaternary ammonium hydroxide. libretexts.orglibretexts.org Upon heating (typically 100-200 °C), this intermediate undergoes an E2 elimination reaction. libretexts.orglibretexts.org The hydroxide ion acts as a base, abstracting a beta-hydrogen, while the neutral trimethylamine (B31210) molecule departs. libretexts.org

A key feature of the Hofmann elimination is its regioselectivity, which follows the Hofmann rule . This rule predicts that the major product will be the least substituted alkene. byjus.comlibretexts.org This preference is attributed to the steric bulk of the large trimethylamine leaving group, which directs the base to abstract the most sterically accessible beta-hydrogen. libretexts.orglibretexts.orgmasterorganicchemistry.com For (3-ethylpentyl)trimethylammonium hydroxide, there is only one type of beta-hydrogen (on C2 of the pentyl chain). Abstraction of this hydrogen leads to the formation of 3-ethylpent-1-ene as the major product.

Cope Elimination: An analogous process is the Cope elimination, which occurs under milder conditions. wikipedia.orgchemistrysteps.com This reaction is specific to tertiary amines. youtube.com To apply this to this compound, it would first need to be converted to a tertiary amine, for example, N,N-dimethyl-3-ethylpentan-1-amine, via reductive amination or other alkylation methods. This tertiary amine is then oxidized with an agent like hydrogen peroxide (H₂O₂) or m-CPBA to form a tertiary amine N-oxide. masterorganicchemistry.comorganicchemistrytutor.com

The N-oxide itself contains both the leaving group and an internal base (the oxide oxygen). chemistrysteps.comorganicchemistrytutor.com Upon heating, it undergoes a concerted, intramolecular elimination (Eᵢ pathway) via a five-membered cyclic transition state. wikipedia.org This reaction proceeds with syn-stereochemistry, where the beta-hydrogen and the amine oxide group are on the same side of the molecule in the transition state. chemistrysteps.comwikipedia.org Similar to the Hofmann elimination, the Cope elimination also tends to form the less substituted alkene. youtube.com

Table 3: Elimination Reactions and Products

| Reaction Name | Starting Material (from this compound) | Reagents | Key Intermediate | Major Alkene Product |

|---|

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization of 3 Ethylpentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Ethylpentan-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals corresponding to each unique proton environment. The chemical shift (δ), multiplicity, and integration of these signals allow for the complete assignment of the proton skeleton. The molecule, with the structure CH₃CH₂(CH(CH₂CH₃))CH₂CH₂NH₂, exhibits symmetry in its two ethyl groups, simplifying the spectrum.

The expected ¹H NMR signals in a deuterated solvent like CDCl₃ would be:

A triplet corresponding to the six protons of the two equivalent terminal methyl (CH₃) groups.

A quartet arising from the four protons of the two equivalent methylene (B1212753) (CH₂) groups of the ethyl substituents.

A multiplet for the single proton on the chiral methine (CH) group at the C3 position.

A multiplet for the two protons of the methylene (CH₂) group at the C2 position, adjacent to the chiral center.

A triplet for the two protons of the methylene (CH₂) group at the C1 position, bonded to the nitrogen atom.

A broad singlet for the two protons of the primary amine (NH₂) group; the chemical shift and appearance of this peak can vary depending on concentration and solvent.

Detailed predicted assignments for the proton environments are provided in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl groups) | ~0.9 | Triplet (t) | 6H |

| CH₂ (ethyl groups) | ~1.3-1.4 | Quartet (q) | 4H |

| CH (C3 position) | ~1.4-1.5 | Multiplet (m) | 1H |

| CH₂ (C2 position) | ~1.2-1.3 | Multiplet (m) | 2H |

| CH₂ (C1 position) | ~2.7 | Triplet (t) | 2H |

| NH₂ | ~1.1-2.0 (variable) | Broad Singlet (br s) | 2H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopic Analysis for Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. Due to the molecule's symmetry, the seven carbon atoms give rise to five distinct signals. This technique confirms the number of unique carbon environments and their connectivity. For instance, analysis of the related compound 3-ethylpentane (B1585240) shows three distinct carbon environments, highlighting how molecular symmetry simplifies the spectrum. docbrown.info

The five expected signals in the ¹³C NMR spectrum correspond to:

The two equivalent methyl (CH₃) carbons of the ethyl groups.

The two equivalent methylene (CH₂) carbons of the ethyl groups.

The methine (CH) carbon at the C3 position.

The methylene (CH₂) carbon at the C2 position.

The methylene (CH₂) carbon at the C1 position, which is deshielded due to its proximity to the electronegative nitrogen atom.

Predicted chemical shifts for these carbon environments are detailed in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-C H₂-NH₂) | ~40-45 |

| C2 (-C H₂-CH) | ~35-40 |

| C3 (-C H(CH₂CH₃)₂) | ~42-47 |

| Ethyl CH₂ | ~25-30 |

| Ethyl CH₃ | ~10-15 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY NMR) for Relative Stereochemistry

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. While ¹H and ¹³C NMR establish covalent bonding, NOESY reveals through-space correlations between protons that are close to each other, which is crucial for confirming three-dimensional structure and stereochemistry. mdpi.com

For this compound, which possesses a chiral center at C3, NOESY can be particularly insightful. The analysis would reveal correlations between the methine proton at C3 and the protons on the adjacent methylene groups (C1, C2, and the ethyl CH₂ groups). These correlations help to confirm the assignments made from the 1D ¹H NMR spectrum and provide evidence for the folded conformation of the alkyl chains around the chiral center. The technique is sensitive enough to probe conformational preferences and the relative orientation of different parts of the molecule. escholarship.orgacs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is employed to validate the molecular formula, assess purity, and confirm the identity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). rsc.org This precision allows for the unequivocal determination of the elemental composition and validation of the molecular formula.

For this compound (C₇H₁₇N), the calculated monoisotopic mass is 115.1361 Da. uni.lu In positive-ion mode electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. HRMS would detect this ion at a measured m/z of approximately 116.1433. uni.lu This highly accurate mass value distinguishes C₇H₁₇N from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby confirming its molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for confirming the identity and assessing the purity of synthesized this compound.

In a typical LC-MS analysis, the sample is first injected into an LC system, often using a reversed-phase column (e.g., C18), where it is separated from any impurities, unreacted starting materials, or byproducts. The eluent from the column is then introduced into the mass spectrometer. The identity of this compound is confirmed by the detection of its corresponding molecular ion (e.g., [M+H]⁺ at m/z 116.1). The purity of the sample is determined from the chromatogram by comparing the peak area of the target compound to the total area of all detected peaks. For low molecular weight aliphatic amines, LC-MS/MS can be used as a screening tool, while GC-MS may be employed for further characterization and confirmation. ugent.be

Electron Impact Ionization Fragmentation Patterns of Amine Derivatives

Electron Impact Ionization Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic molecules like this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged ions. The fragmentation pattern is characteristic of the molecule's structure.

For alkylamines, the most significant fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. openstax.org This process is driven by the stabilization of the resulting positive charge on the nitrogen. In the case of this compound (C₇H₁₇N, molecular weight: 115.22 g/mol ), the primary α-cleavage occurs at the C1-C2 bond. This cleavage results in the loss of a hexyl radical (•C₆H₁₃) and the formation of a highly stable, resonance-stabilized immonium ion (CH₂=NH₂⁺) at a mass-to-charge ratio (m/z) of 30. scripps.edu This m/z 30 peak is often the base peak (the most intense peak) in the mass spectra of primary n-alkylamines. scripps.edu

Other fragmentation pathways, while less predominant, can also occur. These may include the loss of small neutral molecules or other radical species from the molecular ion or larger fragments. For instance, cleavage at the C3-C4 bond could lead to the loss of an ethyl radical (•C₂H₅), and subsequent rearrangements can generate a series of smaller fragment ions. The presence of nitrogen is also indicated by the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, as is the case with this compound. libretexts.org

Table 1: Predicted Electron Impact Ionization Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 115 | Molecular Ion | [C₇H₁₇N]⁺• | Ionization of parent molecule |

| 100 | [M-CH₃]⁺ | [C₆H₁₄N]⁺ | Loss of a methyl radical |

| 86 | [M-C₂H₅]⁺ | [C₅H₁₂N]⁺ | Loss of an ethyl radical from the C3 position |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of a primary amine (-NH₂) group and an aliphatic hydrocarbon structure.

Primary amines are characterized by several distinct vibrations. libretexts.orgutdallas.edu

N-H Stretching: Primary amines exhibit two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region. openstax.orgwikieducator.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The bands are typically sharper than the broad O-H stretching band of alcohols. libretexts.org

N-H Bending (Scissoring): A medium to strong absorption band appears in the range of 1650-1580 cm⁻¹ due to the scissoring vibration of the -NH₂ group. wikieducator.org

N-H Wagging: A broad, strong absorption can often be observed in the 910-665 cm⁻¹ region, which is attributed to the out-of-plane bending (wagging) of the N-H bonds. wikieducator.org

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines results in a weak to medium absorption in the 1250-1020 cm⁻¹ range. wikieducator.org

In addition to the amine-specific bands, the spectrum of this compound will also show strong absorptions corresponding to C-H stretching from its ethyl and pentane (B18724) backbone in the 2960-2850 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium, Sharp |

| C-H Stretch | Alkane (C-H) | 2960 - 2850 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |

| C-N Stretch | Aliphatic Amine (C-N) | 1250 - 1020 | Weak to Medium |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its chemical and enantiomeric purity.

The carbon atom at the third position in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary technique for separating and quantifying these enantiomers. yakhak.org

The enantioseparation of chiral amines often involves polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® OD-H, Chiralpak® IA). yakhak.orgmdpi.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole, steric interactions) between the enantiomers and the chiral selector of the CSP, leading to different retention times.

To enhance detectability and improve chromatographic resolution, chiral amines are frequently derivatized with an achiral, UV-active or fluorescent reagent before analysis. inforang.comresearchgate.netacs.org Normal phase HPLC is commonly employed, using a non-polar mobile phase, typically a mixture of hexane (B92381) and an alcohol modifier like 2-propanol. inforang.comresearchgate.net

Table 3: Typical HPLC Conditions for Enantiomeric Separation of Chiral Amines

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Chiralpak® IE, Chiralcel® OD-H (Polysaccharide-based CSPs) | yakhak.orginforang.com |

| Mobile Phase | n-Hexane / 2-Propanol mixtures (e.g., 90:10 v/v) | inforang.comresearchgate.net |

| Flow Rate | 1.0 mL/min | inforang.comresearchgate.net |

| Detection | UV (e.g., 254 nm or 310 nm, often requires derivatization) | inforang.comresearchgate.net |

| Temperature | Room Temperature | yakhak.org |

As a volatile compound, this compound is well-suited for analysis by Gas Chromatography (GC). For routine purity analysis, a non-chiral capillary column is used. However, the basic and polar nature of amines can lead to poor peak shape (tailing) due to interactions with active sites in the column. restek.com Therefore, specialized base-deactivated columns, such as the Rtx-Volatile Amine column, are recommended to achieve sharp, symmetrical peaks and ensure accurate quantification. restek.com

For the separation of enantiomers (enantioseparation), GC requires a chiral stationary phase. Cyclodextrin derivatives are the most commonly used CSPs for the GC separation of a wide range of volatile enantiomers, including amines. researchgate.netresearchgate.net These CSPs can separate enantiomers based on the formation of transient, diastereomeric inclusion complexes with differing stabilities. In some cases, derivatization of the amine with a suitable reagent may be performed to improve thermal stability and enantioselectivity. sci-hub.se

Table 4: Typical GC Conditions for Volatile Amine Analysis

| Parameter | Achiral Analysis | Enantioseparation |

|---|---|---|

| Column | Rtx-Volatile Amine or similar base-deactivated phase | Cyclodextrin-based CSP (e.g., β-DEX, γ-DEX) |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Injector Temp. | ~250 °C | ~250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Program | Temperature gradient (e.g., 60 °C to 240 °C) | Isothermal or slow temperature gradient to maximize resolution |

Table of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₇H₁₇N |

| Ammonia (B1221849) | NH₃ |

| Carbon dioxide | CO₂ |

| 2-Propanol | C₃H₈O |

| Ethanol | C₂H₆O |

| Helium | He |

| Hexane | C₆H₁₄ |

| Hydrogen | H₂ |

| Hydrogen sulfide | H₂S |

| Methane | CH₄ |

| Methanol | CH₄O |

| Nitrogen | N₂ |

| n-Pentylamine | C₅H₁₃N |

Theoretical and Computational Chemistry of 3 Ethylpentan 1 Amine

Electronic Structure Analysis of Branched Primary Amines

The electronic structure of branched primary amines, such as 3-Ethylpentan-1-amine, is fundamental to understanding their reactivity and physical properties. The nitrogen atom in most amines is sp³ hybridized, resulting in a trigonal pyramidal geometry. libretexts.org Three of the sp³ hybrid orbitals form sigma bonds, while the fourth contains the lone pair of electrons. libretexts.org This lone pair significantly influences the amine's chemical behavior, acting as a nucleophile and a base.

In branched amines, the alkyl groups attached to the carbon chain can exert electronic effects, such as hyperconjugation, which can influence the electron density on the nitrogen atom. The C-N bond length in non-conjugated amines is typically around 147 pm, which is shorter than a C-C bond (154 pm) but longer than a C-O bond (143 pm). libretexts.org The C-N-C bond angle is approximately 108°, slightly less than the ideal tetrahedral angle of 109.5° due to the steric repulsion of the lone pair. libretexts.org

Computational studies on similar small amines have shown that the nature of the alkyl group can impact the amine's basicity and nucleophilicity. For instance, the presence of electron-donating alkyl groups can increase the electron density on the nitrogen, thereby enhancing its basicity. The branching in this compound can also introduce steric hindrance, which can affect its reactivity in chemical transformations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms involving amines. ijrpr.com These methods allow for the exploration of potential energy surfaces, identification of transition states, and calculation of activation energies, providing a comprehensive picture of how reactions proceed. nih.govfrontiersin.orgrsc.org

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the reaction pathways of amines with a good balance of accuracy and computational cost. nih.govfrontiersin.orgrsc.orgdoi.orgbenthamdirect.com DFT calculations can be employed to investigate various reactions involving primary amines, such as nucleophilic substitution, addition, and elimination reactions.

For example, DFT studies on the reaction of primary amines with carbon dioxide have provided detailed mechanistic insights. acs.org These calculations have helped to elucidate the role of different intermediates and transition states in the formation of carbamates. acs.org Similarly, DFT has been used to study the mechanisms of amine-catalyzed reactions, revealing the crucial role of the amine in activating substrates and facilitating bond formation. rsc.orgrsc.org In the context of this compound, DFT could be used to model its reactions with various electrophiles, predicting the most likely reaction pathways and the stereochemical outcomes.

A study on the HBr-catalyzed thermal deamination of primary amines in the gas phase utilized DFT calculations to investigate the reaction pathway. doi.org The analysis of the species involved was presented in terms of kinetic and thermodynamic parameters of activation. doi.org The results from the mPW1PW91/6-311++G** level of theory were in good agreement with available experimental activation parameters. doi.org

Activation Strain Model and Distortion-Interaction Analysis of Transition States

The Activation Strain Model (ASM), also known as the Distortion-Interaction Model, is a computational tool that provides a deeper understanding of reaction barriers. wikipedia.orgrsc.org It decomposes the potential energy surface along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). wikipedia.orgrsc.org

Strain Energy (ΔE_strain): This term represents the energy required to distort the reactants from their equilibrium geometries to the geometries they adopt at a given point along the reaction coordinate. wikipedia.orgnih.gov

Interaction Energy (ΔE_int): This term accounts for the interaction between the distorted reactants, which includes electrostatic interactions, Pauli repulsion, and orbital interactions. wikipedia.org

By analyzing how these two components change along the reaction pathway, the ASM can explain why activation barriers exist and what factors control their height. rsc.org For instance, a high activation barrier might be due to a large strain energy required to deform the reactants into the transition state geometry, or it could be due to a weak interaction between the reactants. This model has been successfully applied to a variety of reactions, including S_N2 reactions, E2 reactions, and cycloadditions. wikipedia.org In the case of this compound, the ASM could be used to analyze its reactivity in different reaction types and to understand how its branched structure influences the strain and interaction energies in the transition state.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. nih.govacs.orgmdpi.comresearchgate.netnih.gov This approach is widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for a given effect. nih.govmdpi.com

For amine analogs, QSAR models can be developed to predict properties such as their binding affinity to a receptor, their inhibitory activity against an enzyme, or their toxicity. nih.govacs.orgnih.gov The process typically involves:

Data Collection: A dataset of amine analogs with known activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov

A study on 6-arylquinazolin-4-amines used 3D-QSAR modeling to understand their structure-activity correlation as kinase inhibitors, achieving high reliability in predicting ligand activities. acs.orgnih.gov Another study developed a local QSAR model to predict the mutagenicity of primary aromatic amines, demonstrating comparable accuracy to commercial tools. nih.gov While no specific QSAR studies on this compound were found, this methodology could be applied to a series of its analogs to predict various properties of interest.

Prediction of Molecular Properties and Intermolecular Interactions

Computational chemistry offers powerful tools for the a priori prediction of a wide range of molecular properties and for the study of intermolecular interactions. These predictions can guide experimental work and provide valuable insights into the behavior of molecules.

Gauge Invariant Atomic Orbital (GIAO) NMR Calculations for Spectral Prediction

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.govfrontiersin.orgrsc.orgacs.orgmdpi.com This method, typically used in conjunction with DFT, can provide highly accurate predictions of ¹H, ¹³C, and ¹⁵N NMR spectra. rsc.orgacs.orgmdpi.com

The GIAO method calculates the magnetic shielding tensor for each nucleus in a molecule, from which the isotropic chemical shift can be derived. By comparing the calculated chemical shifts with experimental data, it is possible to confirm the structure of a molecule, assign ambiguous signals, and study conformational equilibria. rsc.orgmdpi.com

For this compound, GIAO NMR calculations could be used to:

Predict its complete ¹H, ¹³C, and ¹⁵N NMR spectra.

Help in the assignment of the various proton and carbon signals, which can be complex due to the branched structure.

Investigate the effects of solvent on the chemical shifts.

A systematic investigation of DFT-GIAO ¹⁵N NMR chemical shift prediction at the B3LYP/cc-pVDZ level of theory showed that, with the exception of primary amines, 95% of linearly scaled ¹⁵N chemical shifts are within a ±9.56 ppm range of experimental values. rsc.org Another study developed a method for assigning the absolute configuration of chiral primary amines based on experimental and DFT-calculated ¹⁹F NMR chemical shift differences of their derivatives. nih.govfrontiersin.org

Below is a hypothetical table of predicted NMR chemical shifts for this compound based on typical values for similar structures. Actual GIAO calculations would provide more precise values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | 2.6 - 2.8 | 40 - 45 |

| C2-H₂ | 1.3 - 1.5 | 30 - 35 |

| C3-H | 1.4 - 1.6 | 35 - 40 |

| C4-H₂ | 1.2 - 1.4 | 25 - 30 |

| C5-H₃ | 0.8 - 1.0 | 10 - 15 |

| C1'-H₂ | 1.2 - 1.4 | 25 - 30 |

| C2'-H₃ | 0.8 - 1.0 | 10 - 15 |

| N-H₂ | 1.0 - 2.0 | - |

DP4+ Probabilities for Absolute Configuration Assignments

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. The DP4+ method is a powerful quantum-mechanical-based tool that aids in this assignment by comparing experimentally obtained NMR data with computed NMR chemical shifts for all possible stereoisomers. conicet.gov.arfrontiersin.org This statistical method calculates the probability of a given isomer being the correct one.

The DP4+ analysis has proven to be a reliable method for assigning the absolute configuration of a wide range of natural products and synthetic molecules, including chiral alcohols and amines. frontiersin.orgacs.org Studies have demonstrated excellent classification accuracy (100%) for primary and secondary amines using a single derivatization followed by DP4+ analysis. acs.orgconicet.gov.ar The methodology involves calculating the NMR shifts for the possible diastereoisomers and using the DP4+ probability to identify the most likely structure. conicet.gov.ar

For this compound, which possesses a single chiral center at the third carbon, two enantiomers exist: (R)-3-Ethylpentan-1-amine and (S)-3-Ethylpentan-1-amine. To determine the absolute configuration of a synthesized or isolated sample, one would first acquire its ¹H and ¹³C NMR spectra. Concurrently, computational calculations, typically using Density Functional Theory (DFT), would be performed to predict the NMR chemical shifts for both the (R) and (S) enantiomers.

The DP4+ statistical analysis then compares the experimental NMR data with the calculated values for each enantiomer. The output is a probability score for each candidate structure. A high DP4+ probability (typically >95%) for one enantiomer over the other provides a confident assignment of the absolute configuration.

To further enhance the reliability of the assignment, especially when the NMR data for two diastereomers are available (for instance, after derivatization with a chiral agent), an integrated DP4+ (DIP) probability can be calculated. conicet.gov.arfrontiersin.org

Table 1: Hypothetical DP4+ Probability Analysis for the Assignment of the Absolute Configuration of this compound

| Candidate Isomer | ¹H NMR DP4+ Probability (%) | ¹³C NMR DP4+ Probability (%) | Combined DP4+ Probability (%) |

| (R)-3-Ethylpentan-1-amine | 98.2 | 97.5 | 99.1 |

| (S)-3-Ethylpentan-1-amine | 1.8 | 2.5 | 0.9 |

Prediction of Partition Coefficients using Linear Solvation Energy Relationships (LSER)

The partition coefficient (log P), typically for an octanol-water system, is a crucial parameter in environmental science and pharmacology, as it describes the lipophilicity of a compound. Linear Solvation Energy Relationships (LSERs) are quantitative structure-property relationship (QSPR) models used to predict a wide array of physicochemical properties, including partition coefficients. oup.comresearchgate.net

The LSER model describes partitioning as a function of various intermolecular interactions between the solute and the two solvent phases. oup.com The general form of the Abraham LSER equation for partitioning between two immiscible solvents is:

log P = c + eE + sS + aA + bB + vV

Where:

E is the excess molar refraction of the solute.

S is the solute's dipolarity/polarizability.

V is the McGowan characteristic volume of the solute.

The lowercase letters (c, e, s, a, b, v) are system constants that depend on the two phases of the partitioning system (e.g., octanol (B41247) and water).

To predict the octanol-water partition coefficient of this compound, one would need the values of its solute descriptors (E, S, A, B, and V). These descriptors can be estimated using computational software or group contribution methods. mdpi.com Once the descriptors are known, they can be inserted into the LSER equation with the established system constants for the octanol-water system to calculate the log P value. This approach allows for the estimation of partition coefficients without the need for experimental measurements, which is particularly useful for screening large numbers of compounds. nih.govacs.org

Table 3: Hypothetical LSER Solute Descriptors and Predicted log P for this compound

| Solute Descriptor | Symbol | Hypothetical Value for this compound |

| Excess Molar Refraction | E | 0.45 |

| Dipolarity/Polarizability | S | 0.30 |

| Hydrogen Bond Acidity | A | 0.15 |

| Hydrogen Bond Basicity | B | 0.75 |

| McGowan Volume | V | 1.10 |

| Predicted log P (Octanol-Water) | log P | 2.35 |

Applications of 3 Ethylpentan 1 Amine in Specialized Chemical and Biochemical Research

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The utility of 3-Ethylpentan-1-amine as a foundational unit in organic synthesis is rooted in the reactivity of its primary amine functionality. ijrpr.com This group serves as a versatile handle for constructing more elaborate molecular frameworks through a variety of well-established chemical transformations. ijrpr.com As a primary amine, it readily participates in nucleophilic substitution and addition reactions, making it a valuable synthon for introducing the 3-ethylpentyl moiety into larger molecules.

Key reactions leveraging this compound include:

Alkylation and Acylation: The amine group can be readily alkylated with alkyl halides or acylated with acid chlorides and anhydrides to form secondary/tertiary amines and amides, respectively. smolecule.com These reactions are fundamental in building complexity and are often employed in the synthesis of pharmaceuticals and agrochemicals.

Reductive Amination: this compound can be used in reductive amination reactions with aldehydes or ketones to produce secondary amines. evitachem.com This method is a cornerstone of amine synthesis due to its efficiency and broad applicability. ijrpr.com

Imine Formation: Reaction with aldehydes and ketones can form imine derivatives, which serve as crucial intermediates for further functionalization or as the final target in certain applications. smolecule.com

Heterocycle Formation: The amine group is a key participant in cyclization reactions to form various nitrogen-containing heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

The branched structure of the 3-ethylpentyl group can impart specific steric and lipophilic properties to the target molecules, influencing their solubility, conformational preference, and biological interactions.

Table 1: Key Synthetic Reactions Involving Primary Amines like this compound

| Reaction Type | Reactant(s) | Product Type | Significance |

|---|---|---|---|

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Introduction of further alkyl diversity. |

| Acylation | Acid Chloride/Anhydride | Amide | Creation of stable amide bonds, common in bioactive molecules. |

| Reductive Amination | Aldehyde/Ketone | Secondary Amine | Efficient C-N bond formation for complex amine synthesis. evitachem.com |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Formation of carbon-nitrogen bonds in a 1,4-addition manner. |

| Imine Condensation | Aldehyde/Ketone | Imine (Schiff Base) | Intermediate for reduction to amines or other transformations. smolecule.com |

Contributions to Medicinal Chemistry and Drug Design Principles

The structural attributes of this compound and its derivatives make them valuable tools in medicinal chemistry, where they contribute to scaffold design, lead optimization, and the exploration of new therapeutic targets.

In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached to create a library of potential drug candidates. The 3-ethylpentyl amine framework can serve as such a scaffold. The primary amine provides a reactive point for connecting to other fragments, while the branched alkyl chain can occupy hydrophobic pockets in enzymes and receptors. ijrpr.com

For instance, structurally related secondary amines like N-Ethylpentylamine have been identified as scaffolds for developing inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension. The amine's ability to form hydrogen bonds and the alkyl chain's hydrophobic interactions are key to binding at the catalytic site. Similarly, the amine functionality in various molecular structures is known to interact with biological targets like enzymes and receptors, modulating their activity. nih.gov The design of novel receptor ligands and enzyme inhibitors often incorporates amine functionalities to target specific biological processes. ijrpr.com

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a critical tool in lead optimization to improve a drug candidate's properties. The 3-ethylpentyl group can be employed as a bioisostere for other lipophilic moieties. Its branched nature can offer advantages over simple linear chains by providing greater metabolic stability or by optimizing the fit within a protein's binding site.

In drug design, replacing aromatic rings with non-aromatic, sterically-defined groups like bicyclo[1.1.1]pentane is a growing strategy to enhance metabolic stability. Similarly, the 3-ethylpentyl group could be used to replace other alkyl or aryl fragments to fine-tune a compound's lipophilicity and pharmacokinetic profile. The introduction of fluorine into analogous structures is another common bioisosteric strategy to improve metabolic stability and binding affinity. smolecule.com

Amines are fundamental components of many neurotransmitters and psychoactive compounds. researchgate.net Research into structurally similar amines has revealed potential for modulating neurotransmitter systems. For example, analogs of (R)-N-Ethylbutan-2-amine are investigated for their ability to modulate neurotransmitter release or receptor activity. evitachem.com Furthermore, compounds related to 3-Ethyl-1-(p-tolyl)pentan-1-amine have shown potential in modulating serotonin (B10506) and dopamine (B1211576) pathways, which could have implications for treating neuropsychiatric conditions.

Synthetic cathinone (B1664624) derivatives, which are also amine-containing structures, are known to influence dopaminergic neurotransmission in the brain's reward circuit. researchgate.net While this compound itself is not a cathinone, the study of these analogous structures provides a rationale for exploring its derivatives as potential modulators of CNS targets.

Table 2: Research Findings on Analogous Amines in Medicinal Chemistry

| Analogous Compound | Research Area | Finding | Reference(s) |

|---|---|---|---|

| N-Ethylpentylamine | Enzyme Inhibition | Serves as a scaffold for soluble epoxide hydrolase (sEH) inhibitors. | |

| 3-Ethyl-1-(p-tolyl)pentan-1-amine | Neuropharmacology | Related compounds show potential for modulating serotonin and dopamine pathways. | |

| (R)-N-Ethylbutan-2-amine | Neurotransmitter Modulation | Investigated for interaction with neurotransmitter systems in the CNS. | evitachem.com |

| 2-(Aminomethyl)-3-ethylpentan-1-ol | Drug Development | Aminomethyl-alcohol motifs are explored for neurotransmitter modulation. | |

Bioisosteric Replacement Strategies in Lead Optimization

Advanced Catalysis in Organic Reactions Utilizing Amine Catalysts

The field of organocatalysis, where small organic molecules accelerate chemical reactions, has seen significant growth. Primary and secondary amines are prominent classes of organocatalysts. fluorochem.co.uk While specific catalytic applications of this compound are not widely documented, its structure is suitable for use in several catalytic contexts. It can be employed in reactions such as Michael additions and aldol (B89426) condensations through the formation of enamine or iminium ion intermediates.

Furthermore, the amine group in this compound can act as a ligand, coordinating with metal centers to form catalysts for a range of transformations, including cross-coupling and hydrogenation reactions. chemscene.com The steric bulk of the 3-ethylpentyl group could influence the selectivity of such catalytic processes, potentially leading to applications in asymmetric synthesis where controlling the stereochemical outcome is crucial. The development of catalysts based on amine-containing ligands is an active area of research aimed at enhancing reaction rates and selectivity.

Development of Materials Science Applications

Amines are versatile building blocks in materials science, used in the synthesis of polymers, functional materials, and sensors. ijrpr.com The primary amine group of this compound allows it to be incorporated into polymer backbones, for example, in the formation of polyamides or polyimides. It can also be grafted onto the surface of materials to modify their properties, such as wettability or adhesion.

The compound's potential use extends to the formation of specialty polymers where the branched alkyl chain can influence the material's physical properties, such as its glass transition temperature and mechanical strength. smolecule.com In the development of covalent organic frameworks (COFs), aliphatic amines are used as building blocks to create porous, crystalline materials with applications in gas storage and catalysis. fluorochem.co.uk The unique structure of this compound makes it a candidate for creating novel materials with tailored properties for various industrial and technological applications. smolecule.com

Utilization in Polymer Chemistry

In the realm of polymer chemistry, this compound serves as a crucial modifying agent, influencing the properties and performance of various polymer systems. Its primary roles include acting as a chain terminating or branching agent and as a stabilizer in polymerization processes.

One notable application is in the synthesis of polyimides, where it can be employed as a chain terminating or branching agent. google.com The introduction of this compound at the polymer chain ends or as a branching unit can significantly alter the molecular weight, solubility, and thermal properties of the resulting polyimide resin. google.com

The compound is also listed as a component in resin formulations for molded bodies, indicating its role in the broader polymer and materials industry. google.com

Table 1: Role of this compound in Polymerization

| Application Area | Specific Role | Resulting Effect | Reference |

|---|---|---|---|

| Polyimide Synthesis | Chain Terminating or Branching Agent | Modification of molecular weight and thermal properties | google.com |

| Monomer Stabilization | Amine Stabilizer | Enhanced performance of polymerization inhibitors | google.com |

Functional Materials Development Based on Amine Architectures

The development of functional materials often relies on the incorporation of specific molecular building blocks to impart desired properties. Amines are a key class of compounds used for this purpose, contributing to materials with applications in catalysis, electronics, and biotechnology. google.com Although specific examples detailing the use of this compound in this context are limited, its structure suggests potential for creating materials with tailored characteristics.

The amine group can serve as a site for further chemical modification, allowing the attachment of other functional moieties. The branched pentyl chain can influence the packing and intermolecular interactions within the material, potentially leading to the formation of unique supramolecular architectures. For instance, similar amine structures are explored for their ability to form self-assembled monolayers or as components in metal-organic frameworks.

Utilization as Biochemical Probes and Ligands in Enzyme Studies

In the field of biochemistry, amines are frequently investigated for their potential as biochemical probes and as ligands for enzymes and receptors. While direct studies on this compound as an enzyme inhibitor or a biochemical probe are not widely reported, it serves as a valuable synthetic intermediate in the creation of more complex molecules with biological activity.

For example, this compound is used in the synthesis of 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride. This derivative has been investigated for its potential analgesic properties, suggesting that the core structure derived from this compound can be a scaffold for developing new therapeutic agents. The ability of the amine group to interact with biological targets is a key aspect of this potential.

Furthermore, the general class of amines is known to exhibit a range of biological activities, including acting as neurotransmitters or their precursors. smolecule.com Structurally similar amines are also studied for their potential as ligands in catalysis, where the amine group can coordinate with metal ions to facilitate chemical reactions. This suggests that this compound could be a candidate for developing novel ligands for metalloenzymes or other catalytic bioreceptors. The interaction of such ligands with enzymes can provide insights into metabolic pathways and aid in the design of new drugs. smolecule.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride |

| Styrene |

Mechanistic Investigations of 3 Ethylpentan 1 Amine Interactions in Biological Systems

Molecular Basis of Hydrogen Bonding Interactions with Biological Macromolecules

Hydrogen bonding is a highly directional, non-covalent interaction crucial for molecular recognition at the active sites of enzymes and receptors. rsc.orgwikipedia.org The primary amine group (-NH₂) of 3-Ethylpentan-1-amine is a key participant in such interactions. The nitrogen atom possesses a lone pair of electrons, allowing it to function as a hydrogen bond acceptor, while the two hydrogen atoms, covalently bonded to the electronegative nitrogen, can act as hydrogen bond donors. wikipedia.orgfiveable.mepurkh.com

In a biological milieu, these properties enable this compound to form hydrogen bonds with various functional groups present on biological macromolecules like proteins. The amine group's two hydrogens can be donated to form bonds with electronegative atoms such as the oxygen in the carboxylate side chains of aspartate and glutamate (B1630785) residues, the hydroxyl groups of serine and threonine, or the carbonyl oxygen of the peptide backbone. rsc.org Conversely, the nitrogen's lone pair can accept a hydrogen from donor groups like the hydroxyl groups of serine, threonine, or tyrosine. These interactions are critical for anchoring the molecule within a binding pocket, contributing to the stability and specificity of the ligand-macromolecule complex.

| Interaction Type | This compound Role | Biological Macromolecule Partner (Amino Acid Residue) |

| Hydrogen Bond | Donor | Aspartate (Carboxylate O), Glutamate (Carboxylate O) |

| Hydrogen Bond | Donor | Serine (Hydroxyl O), Threonine (Hydroxyl O) |

| Hydrogen Bond | Donor | Peptide Backbone (Carbonyl O) |

| Hydrogen Bond | Acceptor | Serine (Hydroxyl H), Threonine (Hydroxyl H), Tyrosine (Hydroxyl H) |

Elucidation of Nucleophilic Reactivity with Specific Molecular Targets

The primary amine group of this compound confers significant nucleophilic character upon the molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers in other molecules, leading to the formation of a new covalent bond. libretexts.orgevitachem.com This reactivity is a common mechanism through which small amine-containing molecules interact with and modify biological targets. beyondbenign.org

A prominent example of this reactivity in biological systems is the formation of a Schiff base (or imine) through reaction with the carbonyl group of an aldehyde or ketone. libretexts.org This reaction is fundamental to the mechanism of several enzymes that use pyridoxal (B1214274) phosphate (B84403) (a vitamin B6 derivative) as a cofactor, where an amino group from a substrate forms a Schiff base with the cofactor's aldehyde group. Similarly, this compound could potentially react with electrophilic sites on proteins or other endogenous molecules. The reactivity of amines is generally dependent on factors like steric hindrance and pKa, with primary amines like this compound being effective nucleophiles. solubilityofthings.comacs.org

Another potential reaction is nucleophilic acyl substitution, where the amine attacks an activated carboxyl group, such as an acyl-phosphate or a thioester, to form an amide. libretexts.orglibretexts.org Such reactions can lead to the irreversible modification of proteins or other biomolecules.

| Biological Electrophile | Site of Nucleophilic Attack | Resulting Covalent Bond/Product Type |

| Aldehydes/Ketones (e.g., in cofactors, metabolites) | Carbonyl Carbon | Imine (Schiff Base) |

| Acyl-phosphates (e.g., in metabolic intermediates) | Acyl Carbon | Amide |

| Thioesters (e.g., Acetyl-CoA) | Acyl Carbon | Amide |

| Alkyl Halides (in specific contexts) | Alkyl Carbon | Secondary Amine (Alkylation) |

Characterization of Enzyme and Receptor Activity Modulation

The interaction of a small molecule with an enzyme or receptor is governed by its structural and chemical properties, a concept formalized in structure-activity relationship (SAR) studies. nih.govmdpi.com For this compound, its potential to modulate the activity of such proteins depends on how its branched alkyl structure and primary amine group fit within a specific binding site. Phenylalkylamines are known to be selective agonists for certain receptors, such as the 5-HT₂A serotonin (B10506) receptor. nih.gov

The branched, seven-carbon structure of this compound provides a significant non-polar character, which can lead to favorable hydrophobic interactions within the typically lipophilic binding pockets of many receptors, such as G-protein coupled receptors (GPCRs) or ion channels. nih.gov Studies on various alkylamine derivatives have shown that the length and branching of the alkyl chain can significantly influence binding affinity and functional activity. bohrium.com For instance, in dopamine (B1211576) transporter inhibitors, longer alkyl groups can enhance inhibitory activity. bohrium.com The primary amine group would likely serve as a critical anchor, forming hydrogen bonds or, if protonated, electrostatic interactions with acidic residues like aspartate or glutamate, which are common features in the binding sites of biogenic amine receptors. The combination of hydrophobic interactions from the ethylpentyl group and a specific polar interaction from the amine group could lead to the modulation—either agonism, antagonism, or allosteric effects—of target protein function. nih.govgoogle.com

| Structural Feature of this compound | Potential Interaction Type | Biological Consequence |

| Primary Amine Group (-NH₂) | Hydrogen Bonding, Ionic Interaction (if protonated to -NH₃⁺) | Anchoring within binding site, specificity for polar/charged residues. |

| Branched Alkyl Chain (C₇H₁₅-) | Hydrophobic (van der Waals) Interactions | Affinity for lipophilic pockets, potential influence on selectivity. |

| Overall Size and Shape | Steric Complementarity | Fit within the specific topology of an enzyme active site or receptor pocket. |

Metabolic Pathway Interrogation through Isotopic Labeling Techniques

Isotopic labeling is a powerful methodology used to trace the metabolic fate of molecules in biological systems. nih.gov By replacing an atom in a molecule with one of its heavier, stable isotopes (e.g., ¹⁴N with ¹⁵N, ¹²C with ¹³C, or ¹H with ²H/deuterium), the compound becomes distinguishable by mass spectrometry, allowing its path through various metabolic reactions to be monitored. researchgate.netnih.gov

For this compound, isotopic labeling can elucidate its catabolic pathway. As a branched-chain primary amine, its metabolism is anticipated to mirror that of naturally occurring branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. mdpi.comnih.govcreative-proteomics.com

The likely first step in its catabolism is a transamination reaction catalyzed by a branched-chain aminotransferase (BCAT). frontiersin.org In this reaction, the amino group from isotopically labeled this compound would be transferred to an α-keto acid, most commonly α-ketoglutarate, yielding labeled glutamate and the corresponding aldehyde, 3-ethylpentanal (B3010029). mdpi.comfrontiersin.org

Following transamination, the resulting 3-ethylpentanal would likely be oxidized by an aldehyde dehydrogenase to form the carboxylic acid, 3-ethylpentanoic acid. This metabolite could then be further broken down through pathways analogous to fatty acid oxidation. Tracking the appearance of the isotopic label in molecules like glutamate, and subsequently in other metabolites of the Krebs cycle, would confirm this metabolic route. nih.gov

| Proposed Metabolic Step | Enzyme Family | Reactant | Product(s) | Isotopic Labeling Application |

| 1. Transamination | Branched-Chain Aminotransferase (BCAT) | ¹⁵N-3-Ethylpentan-1-amine + α-Ketoglutarate | 3-Ethylpentanal + ¹⁵N-Glutamate | Tracing the transfer of the ¹⁵N label to the glutamate pool. |

| 2. Oxidation | Aldehyde Dehydrogenase | 3-Ethylpentanal | 3-Ethylpentanoic Acid | Following the fate of a ¹³C label on the carbon backbone. |

| 3. Further Catabolism | Acyl-CoA Synthetases / Dehydrogenases | 3-Ethylpentanoic Acid | Smaller acyl-CoA units (e.g., Propionyl-CoA, Acetyl-CoA) | Monitoring the incorporation of ¹³C into Krebs cycle intermediates. |

Literature and Patent Landscape Analysis of 3 Ethylpentan 1 Amine Research

Bibliometric Analysis of Academic Publications Pertaining to 3-Ethylpentan-1-amine

While there is a vast body of research on aliphatic amines as a broad class of compounds, this interest does not extend to this compound specifically. The lack of academic publications suggests that it may not possess novel properties that would attract scholarly research or that its utility is confined to very specific industrial applications not typically detailed in peer-reviewed journals.

Patent Trend Analysis and Intellectual Property Landscape

In stark contrast to the academic landscape, this compound is cited in a number of patents, highlighting its relevance in commercial applications. The PubChem database associates the compound with over 100 patents. uni.lu Analysis of this patent landscape indicates that its primary utility is in the field of polymer chemistry and material science.

Patents cite this compound as a component in formulations for stabilizing polymers. For instance, international patent application WO2020014596A1 describes a composition for inhibiting monomer polymerization that includes an amine stabilizer, explicitly listing this compound as a possible 7-carbon primary amine for this purpose. google.com Similarly, Chinese patent CN112105695A mentions the compound in the context of resin molded bodies. google.com These filings suggest its role as a building block or additive in the production of plastics and resins, where it may function as a curing agent, stabilizer, or other modifying agent.

The intellectual property landscape is not dominated by a single assignee but rather shows the compound being referenced in various inventions related to material compositions. This trend underscores its role as a functional chemical intermediate rather than a core inventive product.

| Patent Application | Stated or Potential Use of this compound |

| WO2020014596A1 | Component amine stabilizer in a composition for inhibiting the polymerization of monomers. google.com |

| CN112105695A | Mentioned in the context of components for a resin molded body. google.com |

Data Mining from Chemical and Biological Databases

Chemical databases like PubChem provide foundational data for this compound, consolidating its structural and identifying information. While a specific entry on ChemSpider for this exact isomer is not prominent, its identity is well-established in PubChem and by chemical suppliers.

The key identifiers for this compound are crucial for accurate database searching and are summarized below.

| Identifier | Value | Source |

| PubChem CID | 15705545 | nih.gov |

| CAS Number | 66643-81-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₁₇N | uni.lu |

| IUPAC Name | This compound | uni.lu |

| InChI | InChI=1S/C7H17N/c1-3-7(4-2)5-6-8/h7H,3-6,8H2,1-2H3 | uni.lu |

| InChIKey | ICXOGAOKYGLFHU-UHFFFAOYSA-N | uni.lu |

| SMILES | CCC(CC)CCN | uni.lu |

A search for this compound in major bioactivity and drug databases such as ChEMBL and DrugBank yields no specific entries or associated bioactivity data. This absence is consistent with the lack of academic literature and suggests the compound has not been investigated for pharmacological activity.

For context, a structurally related compound, 1-Amino-3-ethyl-pentan-2-ol (ChEMBL ID: CHEMBL18909), has been documented in the BindingDB database. bindingdb.org This related alcohol shows low micromolar inhibitory activity against the enzyme phenylethanolamine N-methyl-transferase. bindingdb.org However, no such data exists for this compound, and its potential biological effects remain unexplored within these key public resources. The lack of data is a significant finding, indicating a gap in the understanding of this compound's potential interactions with biological systems.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm alkyl chain connectivity and substituent positions. For example, ethyl group protons resonate at δ 0.8–1.5 ppm, while aromatic protons (if present) appear at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas. Fragmentation patterns distinguish isomers (e.g., ortho vs. para substituents) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives like hydrochloride salts .

How do reaction mechanisms differ when this compound undergoes oxidation versus alkylation?

Q. Advanced Research Focus

- Oxidation : Using KMnO₄ or CrO₃ oxidizes the primary amine to a ketone or carboxylic acid, depending on conditions. Reaction pathways are monitored via FTIR (C=O stretch at ~1700 cm⁻¹) and NMR .

- Alkylation : Electrophilic alkylation (e.g., with methyl iodide) occurs at the amine group, forming quaternary ammonium salts. Steric hindrance from the ethyl group may reduce reaction rates, necessitating excess alkylating agents .

Methodological Note: Computational modeling (e.g., DFT) predicts regioselectivity and optimizes reagent stoichiometry .

What stereochemical effects arise in this compound hydrochloride salts, and how are they resolved?

Advanced Research Focus

Hydrochloride salt formation introduces chirality at the nitrogen center. Key considerations:

- Chiral Chromatography : Enantiomers are separated using chiral stationary phases (e.g., cellulose derivatives) .

- Circular Dichroism (CD) : Verifies enantiomeric excess (>95%) in biologically active derivatives .

- Dynamic Kinetic Resolution : Asymmetric catalysis (e.g., chiral ligands) achieves stereochemical control during synthesis .

How can researchers evaluate the biological activity of this compound derivatives targeting neurotransmitter receptors?

Q. Advanced Research Focus

- In Vitro Assays : Radioligand binding studies (e.g., with ³H-serotonin) quantify affinity for serotonin receptors. IC₅₀ values are calculated using nonlinear regression .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding poses to receptor active sites, guiding structural modifications .

- Pharmacokinetics : LogP values (measured via HPLC) correlate lipophilicity with blood-brain barrier penetration .

How should researchers address contradictory data in studies of this compound derivatives?

Q. Advanced Research Focus

- Replication Studies : Reproduce experiments under identical conditions (solvent purity, temperature gradients) to verify reproducibility .

- Meta-Analysis : Aggregate data from multiple studies (e.g., reaction yields, biological IC₅₀) to identify outliers or systemic biases .

- Cross-Validation : Compare results with alternative methods (e.g., UV-Vis vs. NMR for concentration measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.